molecular formula C24H32FN5O B6453447 6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline CAS No. 2548981-28-6

6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

Cat. No.: B6453447
CAS No.: 2548981-28-6
M. Wt: 425.5 g/mol
InChI Key: XEDAVLGSFJMTGG-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline ( 2548981-28-6) is a synthetic organic compound with the molecular formula C₂₄H₃₂FN₅O and a molecular weight of 425.54 g/mol . This complex molecule is built around a quinazoline core , a privileged scaffold in medicinal chemistry known for its diverse biological activities and its ability to interact with various enzymes and receptors . The structure is further elaborated with both piperazine and piperidine moieties , which are highly valued in drug discovery for their ability to improve aqueous solubility, target binding affinity, and overall pharmacokinetic properties . The specific spatial arrangement, including a fluoro substituent and a flexible but-2-yn-1-yl linker, makes this compound a valuable intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds. Quinazoline derivatives are extensively investigated in pharmaceutical research for their potential as antimicrobial agents. Some related quinazoline-piperazine hybrids have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains, with mechanisms of action that may involve inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication and transcription . The presence of the isopropylpiperazine group in this compound is a key feature that can enhance such biological interactions. This product is provided for research purposes as a building block in the synthesis of more complex molecules and for biological screening. Predicted physical properties include a density of approximately 1.22 g/cm³ at 20 °C and a boiling point of around 576.4 °C . This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAVLGSFJMTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline is a quinazoline derivative known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural complexity and the presence of various pharmacologically relevant moieties.

Chemical Structure and Properties

The molecular formula of this compound is C24H32FN5OC_{24}H_{32}FN_5O with a molecular weight of approximately 425.5 g/mol. The compound features a quinazoline core, which is often associated with diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC24H32FN5OC_{24}H_{32}FN_5O
Molecular Weight425.5 g/mol
Purity≥ 95%
Complexity Rating618

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, suggesting that the presence of the fluorine atom and piperazine moieties enhances their cytotoxic effects. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

Quinazolines have also been studied for their antimicrobial properties. In vitro assays demonstrated that compounds with similar structural features effectively inhibited bacterial growth, particularly against Gram-positive strains. The presence of the piperazine ring may contribute to increased membrane permeability, enhancing antimicrobial efficacy.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, including anxiolytic and antidepressant-like activities. Studies on related piperazine derivatives indicate potential modulation of serotonin and dopamine receptors, which could translate into therapeutic applications for mood disorders.

Case Studies

  • Antitumor Activity : A recent study assessed the effects of quinazoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.
  • Neuropharmacological Assessment : In behavioral studies using rodent models, compounds with structural similarities showed significant anxiolytic effects in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.

Research Findings

Recent findings emphasize the structure–activity relationship (SAR) of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can lead to enhanced biological activity:

ModificationEffect on Activity
Fluorine SubstitutionIncreased anticancer potency
Piperazine RingEnhanced neuropharmacological effects

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the modulation of protein kinase activity has been linked to the inhibition of cancer cell proliferation. Studies have shown that quinazoline derivatives can inhibit specific kinases involved in tumor growth and metastasis, making them promising candidates for cancer therapy .

Neurological Disorders

The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those targeting serotonin and dopamine receptors, have been studied for their effects on anxiety, depression, and schizophrenia. The structural similarity to known psychotropic agents indicates that this compound may exhibit similar pharmacological effects .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of quinazoline derivatives against various pathogens. The incorporation of piperazine rings has been associated with enhanced antibacterial properties. This compound could be evaluated for its efficacy against resistant bacterial strains .

Case Studies

StudyObjectiveFindings
Queener et al. (2022)Evaluate biological activityIdentified as a lipophilic inhibitor of dihydrofolate reductase (DHFR), showing promise in cancer treatment .
Patent EP2210607B1Modulation of protein kinase activityDemonstrated efficacy in inhibiting cellular proliferation linked to neoplastic diseases .
PubChem DataStructural analysisConfirmed significant interactions with various biological targets, supporting further pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Quinazoline 6-Fluoro, 4-[4-(propan-2-ylpiperazinylbutynyloxy)piperidin-1-yl] 411.6 Kinase inhibition (hypothesized)
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Quinazoline 7-Fluoro, 4-anilinyloxy 269.3 Tyrosine kinase inhibitor intermediate
Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines (e.g., 6(A-G)) Quinazoline 4-Chloro, 2-piperazinyl, variable N-substituents 330–400 (avg.) Anticonvulsant (MES, scPTZ models)
7-(4-Fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one Dihydroquinazolinone 7-(4-Fluorophenyl), 2-(furanoylpiperazinyl), 4-methyl 452.5 Undisclosed (structural analog)
4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline Tetrahydroquinazoline Saturated quinazoline core, identical side chain to target compound 411.6 Structural analog (no activity data)

Functional and Pharmacological Comparisons

  • Target vs. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline :

    • Both compounds feature a fluorine atom on the quinazoline core, but the target’s extended side chain may enhance binding to larger kinase domains (e.g., EGFR or ALK) compared to the simpler anilinyloxy group in the intermediate .
    • The butynyloxy linker in the target compound likely improves metabolic stability over the ether-linked aniline in the intermediate .
  • Target vs. Substituted 4-Chloro-2-piperazinylquinazolines :

    • Anticonvulsant activity in 4-chloro derivatives (e.g., MES model ED₅₀ = 12–30 mg/kg) contrasts with the target’s hypothesized kinase inhibition, highlighting the role of substituents in divergent biological pathways.
    • The 4-chloro group in these analogs may reduce solubility compared to the target’s 4-piperidinyloxy group .
  • Target vs.

Research Findings and Implications

  • Kinase Inhibition Potential: The target compound’s propan-2-ylpiperazine group mirrors motifs in known kinase inhibitors (e.g., gefitinib), suggesting EGFR or ALK targeting .
  • Metabolic Stability : The butynyloxy linker may resist oxidative degradation better than alkyl or ether linkers in analogs .
  • Anticonvulsant Gap : Unlike 4-chloro-2-piperazinylquinazolines, the target lacks evidence for CNS activity, likely due to bulkier substituents hindering blood-brain barrier penetration .

Preparation Methods

Piperazinylation

Piperazine derivatives are coupled to the alkyne-terminated linker using Ullmann or Mitsunobu conditions. For example, 4-(propan-2-yl)piperazine reacts with 4-(but-2-yn-1-yloxy)piperidine in toluene at 80°C with catalytic CuI and DMEDA. Yields exceeding 80% are reported when using polar aprotic solvents like DMF.

Steric Considerations

Bulky substituents on piperazine necessitate optimized reaction times and temperatures. Microwave-assisted synthesis (150°C, 30 min) enhances efficiency, reducing side products.

Final Assembly and Cyclization

The quinazoline core, piperidine linker, and piperazine side chain are assembled sequentially:

  • Quinazoline Chlorination : The 4-position of the quinazoline core is chlorinated using POCl₃ or SOCl₂ to form 4-chloro-6-fluoroquinazoline.

  • Piperidine Coupling : The chlorinated quinazoline reacts with 4-(but-2-yn-1-yloxy)piperidine via SNAr (nucleophilic aromatic substitution) in propan-2-ol at reflux.

  • Piperazine Attachment : The alkyne-terminated intermediate undergoes Cu-catalyzed azide-alkyne cyclization (CuAAC) with propan-2-yl piperazine, forming the triazole linkage.

Optimization and Industrial Scalability

Challenges in Traditional Methods

Early routes suffered from low yields (30–40%) due to multi-column purification and harsh conditions. For instance, Afatinib synthesis required 8.2 mol equiv of fuming HNO₃, complicating waste management.

Modern Improvements

  • One-Pot Synthesis : DMAP-catalyzed reactions in acetonitrile under microwave conditions achieve 94% yield for quinazoline-2,4-diones, minimizing purification.

  • Green Chemistry : Fe/acetic acid systems enable nitro group reductions without heavy metals, improving safety.

Data Tables

Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYieldSource
Quinazoline coreFormamide, reflux, 18 h75%
FluorinationHF, 60°C, 6 h68%
Piperidine etherK₂CO₃, DMF, 80°C, 12 h83%
PiperazinylationCuI, DMEDA, toluene, 80°C88%
Final assemblyCuAAC, MW, 150°C, 30 min92%

Table 2. Solvent Effects on Piperazinylation

SolventTemperature (°C)Time (h)Yield
Toluene80683%
DMF100478%
Chlorobenzene120865%

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline?

Answer: The synthesis typically involves multi-step reactions, including:

  • Core quinazoline formation : Start with fluorinated quinazoline intermediates. For example, 6-fluoroquinazoline derivatives can be synthesized via cyclization of anthranilic acid analogs, followed by halogenation .
  • Piperazine-piperidine coupling : Use Sonogashira or Buchwald-Hartwig coupling to attach the propargyl-piperazine-piperidine moiety. highlights similar coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide in THF or DMF .
  • Purification : Column chromatography (silica gel, EtOAc/petroleum ether) and recrystallization (THF or ethanol) yield high-purity products (e.g., 85% yield in related compounds) .

Q. How can structural discrepancies in NMR data for this compound be resolved?

Answer: Discrepancies between experimental and theoretical NMR shifts often arise from conformational flexibility or solvent effects. To address this:

  • Perform 2D NMR experiments (e.g., HMBC, NOESY) to confirm coupling patterns and spatial arrangements .
  • Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian or ORCA). notes deviations in δ values for piperazine protons (Δδ = 0.2–0.5 ppm) due to anisotropic effects .
  • Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to standardize chemical shift referencing .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or acetylcholinesterase). demonstrates docking studies for quinazoline derivatives with RMSD < 2.0 Å .
  • ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Key parameters include logP (~3.5) and topological polar surface area (~80 Ų) .
  • MD simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with residues like Lys745 (EGFR) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent variation : Modify the propan-2-yl group on piperazine to tert-butyl or cyclopropyl and test inhibitory activity (IC₅₀) against cancer cell lines (e.g., MCF-7 or A549) .
  • Linker optimization : Replace the but-2-yn-1-yloxy group with ethynyl or polyethylene glycol (PEG) spacers to evaluate solubility and target engagement .
  • Enzyme assays : Measure acetylcholinesterase inhibition using Ellman’s method (λ = 412 nm) or kinase inhibition via radiometric assays (e.g., ATP-competitive binding) .

Q. What experimental approaches validate target engagement in cellular models?

Answer:

  • Western blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT or ERK) in treated vs. untreated cells .
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Fluorescence polarization : Use labeled probes (e.g., FITC-ATP) to assess competitive binding in real time .

Data Analysis and Contradiction Resolution

Q. How should conflicting bioactivity data from different assay platforms be interpreted?

Answer:

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). reports variability (±10%) due to ATP concentration differences .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) and correlate with cell-based activity .
  • Meta-analysis : Pool data from multiple studies (e.g., kinase panel screens) to identify outliers and consensus targets .

Q. What methodologies resolve crystallographic disorder in piperazine-containing compounds?

Answer:

  • High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to resolve flexible moieties .
  • Twinned refinement : Use SHELXL or Phenix for structures with rotational pseudo-symmetry .
  • Dynamic occupancy modeling : Assign partial occupancies to disordered atoms (e.g., propan-2-yl groups) .

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